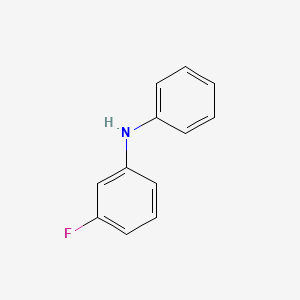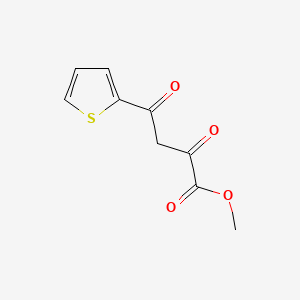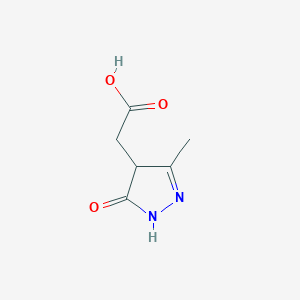
3-Fluorodiphenylamine
Overview
Description
3-Fluorodiphenylamine (3-FDA) is an organofluorine compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. 3-FDA is used as an intermediate for the synthesis of various drugs, and as a reagent in the synthesis of other organic compounds. It is also used as a fluorescence probe in biochemical and physiological studies, as well as in laboratory experiments. 3-FDA is an important reagent in the synthesis of organic compounds, and its use in the synthesis of drugs is increasing.
Scientific Research Applications
Synthesis and Characterization
- A study by McLaughlin et al. (2017) focused on the synthesis and characterization of 3-fluorophenmetrazine (3-FPM), a phenmetrazine analog, and its differentiation from ortho- and para-substituted isomers. This research contributes to understanding the structural and chemical properties of fluorinated analogs like 3-fluorodiphenylamine, which are valuable in exploring new treatment options in areas like obesity and drug dependence (McLaughlin et al., 2017).
Pharmacokinetics
- Grumann et al. (2019) conducted method validation and preliminary pharmacokinetic studies on 3-fluorophenmetrazine (3-FPM). This research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of such compounds, which is essential for their potential therapeutic applications (Grumann et al., 2019).
Neurotransmitter Studies
- Research by Garnett et al. (1978) on [18F]fluoro-dopa, an analogue of dopa, highlighted its use in measuring neurotransmitter storage, degradation, and turnover in the brain. This research has implications for understanding the brain's dopaminergic system, which is relevant to the study of compounds like 3-fluorodiphenylamine (Garnett et al., 1978).
Novel Synthesis Methods
- A study by Panferova et al. (2017) described a method for synthesizing 3-fluoroindoles via photoredox catalysis. This research advances the methodologies for creating fluorinated compounds, which can include 3-fluorodiphenylamine, and has implications for the development of new pharmaceuticals (Panferova et al., 2017).
Clinical Chemistry Applications
- Rubin (1970) discussed the use of fluorometry and phosphorimetry in clinical chemistry, techniques that are essential for the analysis of fluorinated compounds like 3-fluorodiphenylamine. These methods are crucial for understanding the pharmacological and toxicological properties of such compounds (Rubin, 1970).
Fluorescent Indicators
- Boens et al. (2012) reviewed the use of BODIPY fluorophores, including applications in designing fluorescent indicators for various biological and chemical analyses. This field of research, which explores the properties and applications of fluorescent compounds, is relevant to understanding and utilizing the fluorescent characteristics of compounds like 3-fluorodiphenylamine (Boens, Leen, & Dehaen, 2012).
Genetically Encoded Fluorescent Amino Acids
- Research by Summerer et al. (2006) on genetically encoded fluorescent amino acids demonstrates the potential for incorporating fluorophores into proteins, which can be crucial for studying protein structure and interactions. This research highlights the wider applications of fluorinated compounds, like 3-fluorodiphenylamine, in biochemical and cellular studies (Summerer et al., 2006).
Bioimaging Applications
- Moriarty et al. (2014) explored the application of BODIPY fluorophores to cell and tissue imaging. The study underscores the significance of fluorinated compounds in bioimaging, suggesting potential applications for 3-fluorodiphenylamine in visualizing biological processes (Moriarty et al., 2014).
Multimodal Tools for Life Sciences
- Bertrand et al. (2018) reviewed the use of metal-based BODIPY derivatives as multimodal tools in life sciences. This research area, which involves the combination of fluorophores with metals, could extend to the development of similar multimodal tools using 3-fluorodiphenylamine (Bertrand et al., 2018)
Mechanism of Action
Target of Action
3-Fluorodiphenylamine, also known as 3-fluoro-N-phenylaniline, is an organic fluorine compound . It is primarily used as an intermediate in the synthesis of other organic compounds . .
Mode of Action
As an intermediate in chemical synthesis, it is likely that its primary role is to react with other compounds to form new products .
Pharmacokinetics
It is known that the compound is stable under normal temperature and pressure .
Result of Action
The result of 3-Fluorodiphenylamine’s action is largely dependent on the specific reactions it is involved in. As an intermediate, it can contribute to the synthesis of a variety of products, including dyes, fungicides, plastic additives, and polymers .
Action Environment
The action of 3-Fluorodiphenylamine can be influenced by various environmental factors. For instance, its stability under normal temperature and pressure suggests that it may be sensitive to changes in these conditions . Additionally, safety precautions should be taken to avoid ingestion, inhalation, and skin contact with the compound .
properties
IUPAC Name |
3-fluoro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h1-9,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALRBUHWXPELQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379046 | |
| Record name | 3-Fluorodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorodiphenylamine | |
CAS RN |
500-41-4 | |
| Record name | 3-Fluorodiphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)



![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

![2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B1362201.png)
![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)




